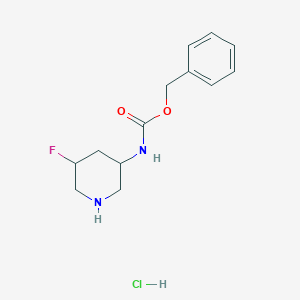

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

描述

属性

IUPAC Name |

benzyl N-(5-fluoropiperidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXUSRNOIRNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Carbamate Formation: The benzyl carbamate group is introduced through a reaction between benzyl chloroformate and the piperidine derivative.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.

化学反应分析

Types of Reactions

Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon or the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Scientific Research Applications

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride has several notable applications:

Medicinal Chemistry

- It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, particularly in developing antiviral agents targeting viral infections like Hepatitis B .

Chemical Biology

- The compound is utilized in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets, such as enzymes and receptors. Its fluorine atom enhances binding affinity and selectivity towards these targets .

Industrial Chemistry

- It acts as an intermediate in producing various chemical products and materials, leveraging its unique chemical properties for industrial applications.

Research indicates that this compound exhibits significant biological activities:

- Antiviral Activity : It has been primarily investigated for its potential as an antiviral agent against Hepatitis B virus (HBV), where it inhibits viral replication by preventing the synthesis of viral DNA in hepatocytes .

Cancer Research

Studies have demonstrated that this compound can inhibit pathways associated with tumor growth, showcasing its potential as a therapeutic agent in oncology.

Neurological Disorders

Investigations into its effects on neurotransmitter systems suggest that this compound could play a role in treating neurological disorders by modulating receptor activity .

作用机制

The mechanism of action of Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and properties of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride with related compounds:

Key Observations :

生物活性

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Benzyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate hydrochloride

- Molecular Formula : C13H17FN2O2·HCl

- Molecular Weight : Approximately 284.75 g/mol

- Purity : 96%

The compound features a piperidine ring with a fluorine substitution at the 5-position, which enhances its binding affinity to biological targets due to the electronegativity of fluorine. The carbamate functional group is known for its ability to undergo hydrolysis, potentially releasing biologically active intermediates.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom increases the compound's selectivity and binding affinity, allowing it to modulate the activity of various biological targets. Notably, it has been shown to inhibit key enzymes involved in lipid metabolism and neurotransmitter regulation, such as:

- Fatty Acid Amide Hydrolase (FAAH)

- Monoacylglycerol Lipase (MAGL)

- Acetylcholinesterase (AChE)

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various enzymes:

| Enzyme | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Competitive | 4.0 | |

| Monoacylglycerol Lipase (MAGL) | Non-competitive | 6.0 | |

| Acetylcholinesterase (AChE) | Mixed | 7.3 |

The compound demonstrated significant inhibition of FAAH, which is crucial for regulating endocannabinoid levels in the brain. This suggests potential applications in treating conditions related to pain and inflammation.

Case Studies

- Neuropharmacological Effects : A study assessed the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety levels, correlating with the inhibition of AChE activity, suggesting a role in enhancing cholinergic signaling .

- Metabolic Stability : Research involving porcine liver homogenates revealed that the compound exhibits moderate metabolic stability, indicating potential for therapeutic use without rapid degradation .

Comparison with Similar Compounds

This compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl 4-fluoropiperidin-3-ylcarbamate hydrochloride | Fluorine at 4-position | Moderate FAAH inhibition |

| Benzyl 5-chloropiperidin-3-ylcarbamate hydrochloride | Chlorine at 5-position | Lower binding affinity |

| Benzyl 5-bromopiperidin-3-ylcarbamate hydrochloride | Bromine at 5-position | Reduced stability |

The unique presence of fluorine in this compound enhances its chemical stability and biological activity compared to its analogs with different halogen substitutions .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride, and how can intermediates be optimized?

- Methodology :

- Step 1 : Start with a piperidin-3-amine scaffold. Introduce fluorine at the 5-position via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .

- Step 2 : Protect the amine group with a benzyl carbamate (Cbz) group using benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>98%) and NMR (e.g., ¹H/¹³C, ¹⁹F for fluorine confirmation) .

- Optimization : Monitor reaction progress by TLC and adjust stoichiometry of fluorinating agents to minimize by-products (e.g., elimination or over-fluorination) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against standards .

- Structural Confirmation :

- NMR : ¹H NMR for proton environments (e.g., benzyl protons at δ 7.3–7.5 ppm, piperidine ring protons at δ 3.0–4.0 ppm), ¹⁹F NMR for fluorine position (single peak around δ -200 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 287.1) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : Test in DMSO (typical stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry. This compound is likely sparingly soluble in water; add co-solvents like ethanol (<5%) for assays .

- Stability : Conduct accelerated stability studies at 4°C, 25°C, and 37°C over 72 hours. Monitor degradation via HPLC and adjust storage to -20°C under inert atmosphere if instability is observed .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the fluoropiperidine ring?

- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXT for structure solution and SHELXL for refinement, leveraging fluorine’s strong scattering factor to resolve positional disorder .

- Validation : Compare experimental bond lengths/angles (C-F, ~1.39 Å) with DFT-optimized structures to confirm stereochemical assignments .

Q. What strategies mitigate discrepancies in biological activity data caused by fluorination positional isomers?

- Contradiction Analysis :

- Synthetic Controls : Synthesize and test 4-fluoro and 6-fluoro isomers to isolate positional effects on target binding (e.g., kinase inhibition assays) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding poses of isomers with the target protein’s active site .

Q. How can researchers design stability-indicating assays to detect hydrolytic degradation products?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours.

- Detection : Use LC-MS/MS to identify degradation products (e.g., free piperidine from carbamate hydrolysis or defluorinated analogs) .

Q. What role does the fluorine atom play in modulating pharmacokinetic properties?

- Metabolic Studies :

- In Vitro : Incubate with liver microsomes (human/rat) and monitor defluorination via ¹⁹F NMR or fluoride ion-selective electrode .

- In Vivo : Administer radiolabeled (¹⁸F) compound to track tissue distribution and clearance using PET imaging .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting NMR data between synthetic batches?

- Root Cause : Check for residual solvents (e.g., DMF, ethyl acetate) or diastereomeric impurities from incomplete fluorination.

- Resolution :

- Purification : Re-crystallize from ethanol/water or use preparative HPLC with a chiral column to separate enantiomers .

- Advanced NMR : Use 2D COSY and NOESY to assign proton-proton correlations and confirm stereochemistry .

Q. What experimental controls are essential when observing inconsistent biological activity?

- Controls :

- Positive/Negative : Include a known active compound (e.g., fluorinated analog with reported activity) and vehicle (DMSO) in all assays.

- Batch Consistency : Test multiple synthetic batches and validate purity before biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。